molecular formula C11H8F3N3O B1395190 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 1185292-87-8

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No. B1395190
M. Wt: 255.2 g/mol
InChI Key: PQCSRPBHRYWEQX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound plays a crucial role in its properties and reactivity. The InChI code for a similar compound, 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol, is 1S/C10H7F3N2O/c11-10(12,13)9-8(16)6-15(14-9)7-4-2-1-3-5-7/h1-6,16H . This provides a representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For a similar compound, 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol, the molecular weight is 228.17, and it has a melting point of 116-118 degrees Celsius .

Scientific Research Applications

Antifungal Activities

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives demonstrate notable antifungal properties. For instance, specific derivatives have been found to exhibit moderate antifungal activities, particularly against phytopathogenic fungi such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. This suggests potential applications in the development of agricultural fungicides and plant protection strategies (Wu et al., 2012).

Nematocidal and Insecticidal Properties

Some derivatives of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide have demonstrated efficacy as nematocides and insecticides. For example, certain compounds have shown good nematocidal activity against Meloidogyne incognita, a common nematode pest, and insecticidal activities against various agricultural pests, suggesting their potential as novel pest control agents (Zhao et al., 2017).

Synthesis of Heterocyclic Compounds

This chemical is a key building block in the synthesis of diverse heterocyclic compounds. Its derivatives have been utilized to create a wide range of structurally varied compounds, which are important in medicinal chemistry and drug design due to their potential biological activities (Prabakaran et al., 2012).

Antibacterial Evaluation

In the realm of antibacterial research, derivatives of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide have been evaluated for their effectiveness against various bacterial strains. Some compounds have shown promising results, indicating potential for the development of new antibacterial agents (Pitucha et al., 2011).

Environmental and Biological Sensing Applications

There is potential for using derivatives of this compound in environmental and biological sensing, particularly for the detection of specific ions in biological and environmental samples. For example, a chromium(III) membrane sensor based on a derivative of this compound has been developed, demonstrating its utility in analytical chemistry (Zamani et al., 2009).

properties

IUPAC Name

1-phenyl-3-(trifluoromethyl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O/c12-11(13,14)9-8(10(15)18)6-17(16-9)7-4-2-1-3-5-7/h1-6H,(H2,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCSRPBHRYWEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697107
Record name 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

CAS RN

1185292-87-8
Record name 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185292-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Z Wu, D Hu, J Kuang, H Cai, S Wu, W Xue - Molecules, 2012 - mdpi.com
A series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized. All target compounds were characterized by spectral …
Number of citations: 49 www.mdpi.com
X Wang, X Wang, B Zhou, J Long… - Journal of Heterocyclic …, 2021 - Wiley Online Library
A total of 15 new 4(3H)‐quinazolinone derivatives containing a pyrazole carboxamide moiety were designed and synthesized in this study. The structures of the target compounds were …
Number of citations: 7 onlinelibrary.wiley.com
Y Nakada, TD Aicher, Y Le Huerou, T Turner… - Bioorganic & medicinal …, 2010 - Elsevier
A series of diacylethylenediamine derivatives were synthesized and evaluated for their inhibitory activity against DGAT-1 and pharmacokinetic profile to discover new small molecule …
Number of citations: 33 www.sciencedirect.com
MO Kim, S Lee, K Choi, S Lee, H Kim… - Biological and …, 2014 - jstage.jst.go.jp
Diacylglycerol acyltransferase 2 (DGAT2), which catalyzes the final step in triacylglycerol (TG) synthesis, is a key enzyme associated with hepatic steatosis and insulin resistance. Here, …
Number of citations: 16 www.jstage.jst.go.jp

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